Cas no 2138226-28-3 (N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide)

N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide is a sulfonamide derivative featuring a benzothiazole core, known for its potential applications in medicinal chemistry and material science. The compound's structure combines a sulfonamide moiety with a benzothiazole heterocycle, offering unique electronic and steric properties. Its isopropyl substitution enhances lipophilicity, which may improve bioavailability in pharmaceutical contexts. The benzothiazole scaffold is associated with biological activity, making this compound a candidate for further research in drug development, particularly as an enzyme inhibitor or antimicrobial agent. Its sulfonamide group also lends itself to derivatization, enabling structural modifications for tailored applications. The compound is typically characterized by NMR, HPLC, and mass spectrometry for purity verification.
N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide structure
2138226-28-3 structure
Product Name:N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide
CAS No:2138226-28-3
MF:C10H12N2O2S2
MW:256.344479560852
MDL:MFCD31600808
CID:5610495
PubChem ID:165486866
Update Time:2025-05-24

N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide
    • 2138226-28-3
    • EN300-843264
    • MDL: MFCD31600808
    • Inchi: 1S/C10H12N2O2S2/c1-7(2)12-16(13,14)8-3-4-10-9(5-8)11-6-15-10/h3-7,12H,1-2H3
    • InChI Key: YJRHEEWRVAVZJJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)N=CS2)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 256.03401998g/mol
  • Monoisotopic Mass: 256.03401998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 95.7Ų

N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide Pricemore >>

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Additional information on N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide

Comprehensive Overview of N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide (CAS No. 2138226-28-3): Properties, Applications, and Research Insights

N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide, identified by its CAS No. 2138226-28-3, is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The unique structural features of this molecule, including the sulfonamide moiety and the propan-2-yl substituent, contribute to its distinct physicochemical properties and potential utility in various fields.

In recent years, the scientific community has shown growing interest in benzothiazole derivatives due to their wide-ranging pharmacological properties. Researchers have explored their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific substitution pattern in N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide makes it particularly interesting for drug discovery programs targeting various disease pathways.

The compound's molecular structure has been carefully characterized through advanced analytical techniques. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have confirmed its purity and structural integrity. These analytical data are crucial for researchers working with this compound, especially in medicinal chemistry applications where precise molecular characterization is essential.

From a synthetic chemistry perspective, CAS No. 2138226-28-3 represents an interesting case study in heterocyclic compound synthesis. The development of efficient synthetic routes to this molecule has been the subject of several research publications. Modern green chemistry approaches have been applied to optimize its production, addressing growing concerns about sustainable chemical synthesis in the pharmaceutical industry.

In material science applications, the benzothiazole core of this compound has shown promise in the development of organic electronic materials. Its conjugated system and potential for molecular engineering make it a candidate for use in organic semiconductors and light-emitting devices. These applications align with current trends in renewable energy technologies and smart materials development.

The stability and solubility profile of N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide have been extensively studied to support its various potential applications. Researchers have investigated its behavior in different solvent systems and under various pH conditions, providing valuable data for formulation scientists. These studies are particularly relevant given the increasing focus on drug delivery systems and biopharmaceutical classification in modern pharmacology.

Recent computational chemistry studies have explored the molecular docking potential of this compound with various biological targets. These in silico investigations have revealed interesting interactions with certain protein targets, suggesting possible mechanisms of action that warrant further experimental validation. Such computational approaches are becoming increasingly important in drug discovery pipelines to prioritize compounds for biological testing.

Quality control aspects of CAS No. 2138226-28-3 have been addressed through the development of robust analytical methods. High-performance liquid chromatography (HPLC) methods have been validated for the quantification of this compound, ensuring reliable results for research and development purposes. These methodologies are critical for maintaining standards in pharmaceutical analysis and quality assurance protocols.

The safety profile of N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide has been evaluated through standard toxicological screening methods. While comprehensive clinical data may not be available, preliminary studies have provided important insights into its biological compatibility, which is essential information for researchers considering its use in various applications.

Looking to the future, CAS No. 2138226-28-3 continues to be a compound of interest in multiple research areas. Its potential applications in personalized medicine and targeted therapies are particularly exciting, given the current trends in healthcare innovation. As research methodologies advance, particularly in areas like cryo-EM and AI-assisted drug design, our understanding of this compound's full potential will undoubtedly expand.

For researchers working with benzothiazole derivatives, proper storage and handling of N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide are important considerations. Standard protocols for handling research chemicals should be followed, with attention to maintaining compound integrity throughout experimental procedures. These practices align with broader initiatives promoting laboratory safety and research reproducibility.

The commercial availability of CAS No. 2138226-28-3 has facilitated its adoption in various research programs. Several specialty chemical suppliers offer this compound with different purity grades, catering to the diverse needs of the scientific community. This accessibility supports ongoing investigations into its properties and potential applications across multiple disciplines.

In conclusion, N-(propan-2-yl)-1,3-benzothiazole-5-sulfonamide represents a fascinating example of how targeted molecular design can yield compounds with significant scientific and potential practical value. Its unique combination of structural features positions it as a valuable tool in chemical research and a promising candidate for various applications. As scientific understanding of heterocyclic compounds continues to evolve, this molecule will likely remain an important subject of study in both academic and industrial research settings.

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